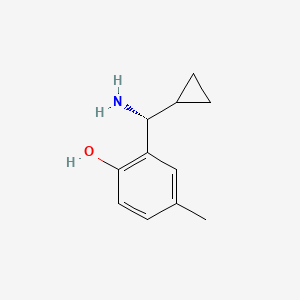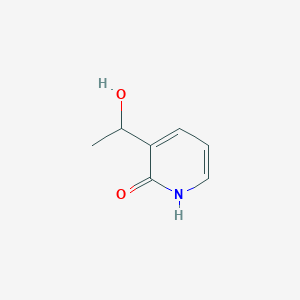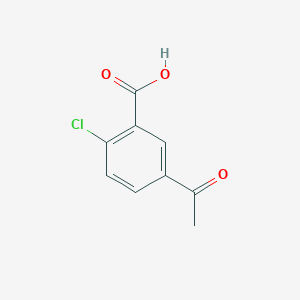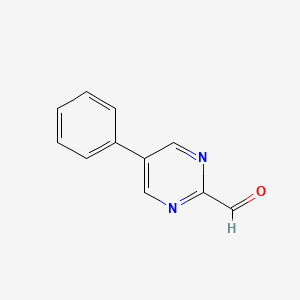
5-Phenylpyrimidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenylpyrimidine-2-carbaldehyde: is an aromatic heterocyclic compound that features a pyrimidine ring substituted with a phenyl group at the 5-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Phenylpyrimidine-2-carbaldehyde involves the Vilsmeier-Haack reaction. This reaction typically uses a formylating agent such as DMF (dimethylformamide) and POCl₃ (phosphorus oxychloride) to introduce the aldehyde group into the pyrimidine ring . The reaction conditions often require refluxing the reactants in an appropriate solvent like DMSO (dimethyl sulfoxide) to achieve the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Vilsmeier-Haack reaction remains a cornerstone for large-scale synthesis due to its efficiency and relatively straightforward procedure. Optimization of reaction parameters, such as temperature and solvent choice, can enhance yield and purity for industrial applications.
化学反応の分析
Types of Reactions: 5-Phenylpyrimidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The phenyl group and the pyrimidine ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol or LiAlH₄ in ether.
Substitution: Organolithium reagents or halogenated pyrimidines for nucleophilic aromatic substitution.
Major Products:
Oxidation: 5-Phenylpyrimidine-2-carboxylic acid.
Reduction: 5-Phenylpyrimidine-2-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the substituents introduced.
科学的研究の応用
Chemistry: 5-Phenylpyrimidine-2-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, derivatives of this compound have shown potential as inhibitors of enzymes such as acetylcholinesterase, which is relevant for the treatment of neurodegenerative diseases like Alzheimer’s . Additionally, its derivatives have been explored for their anti-inflammatory and antimicrobial properties .
Industry: The compound’s versatility extends to industrial applications, where it can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of fine chemicals.
作用機序
The mechanism of action of 5-Phenylpyrimidine-2-carbaldehyde and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.
類似化合物との比較
- 2-Phenylpyrimidine-5-carbaldehyde
- 2-Azido-4-chloro-6-phenylpyrimidine-5-carbaldehyde
- 7-Oxo-5-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carbaldehyde
Comparison: 5-Phenylpyrimidine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. For instance, 2-Phenylpyrimidine-5-carbaldehyde has the aldehyde group at a different position, leading to variations in its chemical behavior and applications .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
5-phenylpyrimidine-2-carbaldehyde |
InChI |
InChI=1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H |
InChIキー |
PSBCJDSTLVDCGN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN=C(N=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


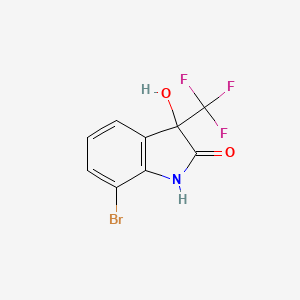
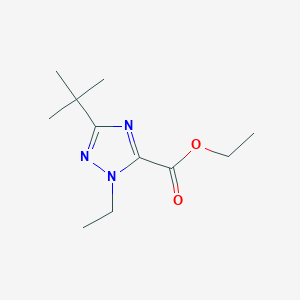
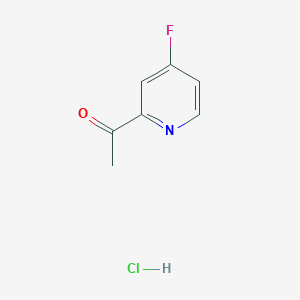
![(2S)-1-[(trifluoromethyl)sulfanyl]propan-2-aminium4-methylbenzenesulfonate](/img/structure/B13119069.png)
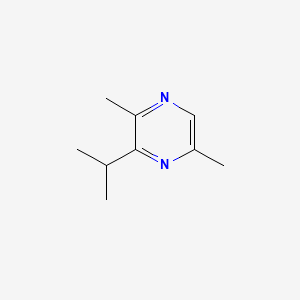
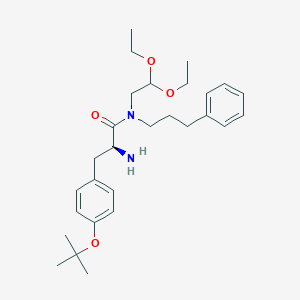
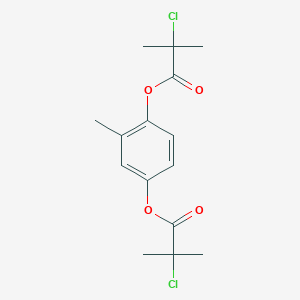
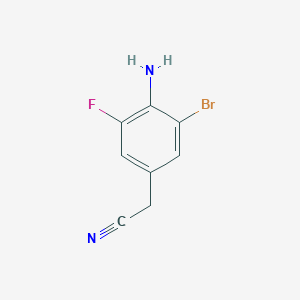
![2-O-benzyl 3-O-ethyl (3R,3aR,6aS)-6,6-difluoro-1,3,3a,4,5,6a-hexahydrocyclopenta[c]pyrrole-2,3-dicarboxylate](/img/structure/B13119085.png)
